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Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of JTT-553 was discontinued during Phase | clinical trials.[1] The
following information is based on publicly available preclinical data and may not represent the
complete dataset generated for this compound.

Core Compound Information

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an
enzyme crucial for the final step of triglyceride synthesis.[2] Developed by Japan Tobacco, it
was investigated as a potential therapeutic agent for obesity.[1]

Property Value Reference

(trans-5-(4-amino-7,7-dimethyl-
2-trifluoromethyl-7H-
pyrimido[4,5-b][3][4]oxazin-6-

IUPAC Name
yh)-2,3-
dihydropiro(cyclohexane-1,1-
inden)-4-yl)acetic acid

Molecular Formula C25H27F3N403

Mechanism of Action DGAT1 Inhibition [2]

In Vitro Pharmacology

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1247504?utm_src=pdf-interest
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800026874
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-dgat1-inhibitors-and-how-do-they-work
https://adisinsight.springer.com/drugs/800026874
https://pubmed.ncbi.nlm.nih.gov/23336002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3545956/
https://synapse.patsnap.com/article/what-are-dgat1-inhibitors-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Enzyme Inhibition

Enzyme Target IC50 (nM) Selectivity Reference

>4200-fold vs DGAT2
and ACAT1

Human DGAT1 2.38

Experimental Protocol: DGAT1 Inhibition Assay

A detailed experimental protocol for the DGAT1 inhibition assay is not publicly available.
However, a general method can be inferred. The assay would likely involve a microsomal
fraction from cells overexpressing human DGATL1. The inhibitory activity of JTT-553 would be
determined by measuring the reduction in the formation of radiolabeled triacylglycerol from
diacylglycerol and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]Joleoyl-CoA).

Preclinical Efficacy in Animal Models

JTT-553 has demonstrated efficacy in rodent models of diet-induced obesity (DIO) and genetic
type 2 diabetes (T2D).

Diet-Induced Obesity (DIO) in Rats

Parameter Animal Model Treatment Key Findings Reference

Sprague-Dawley
Body Weight Rats on High-Fat
Diet

JTT-553 (dose Reduced body

not specified) weight gain

Sprague-Dawley

) JTT-553 (dose Reduced daily
Food Intake Rats on High-Fat

) not specified) food intake
Diet
Suppressed
JTT-553 (dose
Plasma Sprague-Dawley N plasma and
] ) not specified) + )
Triglycerides Rats ) ) chylomicron
Olive Oil Load

triglyceride levels

Experimental Protocol: DIO Rat Model
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e Animal Model: Male Sprague-Dawley rats are typically used for DIO studies.[5][6]

» Diet: A high-fat diet (e.g., 45-60% of calories from fat) is used to induce obesity over several

weeks.[5][7]

e Drug Administration: JTT-553 would be administered orally, likely as a daily dose.

¢ Measurements:

o Body Weight: Monitored regularly throughout the study.

o Food Intake: Measured daily by weighing the amount of food consumed.[8][9][10]

o Plasma Lipids: Blood samples are collected to measure triglyceride and other lipid levels,

often after an oral fat challenge (e.qg., olive oil gavage). Triglycerides are typically

measured using a colorimetric assay kit.[11][12][13][14][15]

: lel of il KK-Ay Mice)

Parameter Animal Model Treatment Key Findings Reference
Reduced body
] ) JTT-553 (dose ) ]
Body Weight KK-Ay Mice N weight gain and
not specified) )
fat weight
Decreased
Glucose ] JTT-553 (dose
] KK-Ay Mice N plasma glucose
Metabolism not specified) ) ]
and insulin levels
Decreased TNF-
) ) o mRNA and
Adipose Tissue ) JTT-553 (dose )
KK-Ay Mice N increased
Markers not specified)
GLUT4 mRNA
levels

Experimental Protocol: KK-Ay Mouse Model

o Animal Model: KK-Ay mice are a genetic model of obese type 2 diabetes.[16][17][18][19]
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e Drug Administration: JTT-553 would be administered orally.
e Measurements:
o Plasma Glucose and Insulin: Measured from blood samples.

o Gene Expression: Adipose tissue is collected at the end of the study, and mRNA levels of
target genes (e.g., TNF-a, GLUT4) are quantified using real-time PCR.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of JTT-553
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Caption: Proposed mechanism of JTT-553 in metabolic regulation.

Experimental Workflow for Preclinical Efficacy Studies
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Caption: General workflow for in vivo efficacy studies of JTT-553.

Preclinical Safety and Toxicology

Publicly available toxicology data for JTT-553 is limited. The primary reported finding is an
elevation in plasma transaminases.
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Finding Species

Details Reference

Elevated Plasma
, Rats and Monkeys
Transaminases

The increase was
observed after
repeated oral dosing
and was associated
with feeding after
dosing. The origin of
the transaminases
was suggested to be
the small intestine
rather than the liver,
and not indicative of

hepatotoxicity.

A comprehensive preclinical toxicology package would typically include:

» Acute Toxicity Studies: To determine the toxicity of a single dose.

o Repeat-Dose Toxicity Studies: In both rodent and non-rodent species to assess toxicity after

longer-term exposure.[20][21][22][23]

o Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and

central nervous systems).

o Genotoxicity Assays: A battery of tests including the Ames test and micronucleus assay to

assess mutagenic and clastogenic potential.[24][25][26][27][28]

Detailed reports on these studies for JTT-553 are not publicly available.

Logical Relationship of Transaminase Elevation
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Caption: Hypothesized pathway for JTT-553-induced transaminase elevation.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for JTT-553, such as Cmax, Tmax, AUC, and half-life
in rats and monkeys, are not publicly available.[29][30][31][32][33] Such studies are essential
for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of
a drug candidate and for dose selection in clinical trials.

Summary and Conclusion

JTT-553 is a potent and selective DGAT1 inhibitor that demonstrated efficacy in preclinical
models of obesity and type 2 diabetes by reducing body weight, food intake, and improving
glucose metabolism. Its mechanism of action is linked to the inhibition of triglyceride synthesis
and modulation of gut hormones. The primary safety concern identified in the public domain is

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1247504?utm_src=pdf-body-img
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC549278/
https://pubmed.ncbi.nlm.nih.gov/10726889/
https://pubmed.ncbi.nlm.nih.gov/19910513/
https://pubmed.ncbi.nlm.nih.gov/27892765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3411319/
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

an elevation of plasma transaminases, which has been suggested to originate from the small
intestine as a pharmacological effect rather than hepatotoxicity. The lack of comprehensive,
publicly available pharmacokinetic and toxicology data limits a full assessment of its preclinical
profile. The discontinuation of its clinical development in Phase | suggests that there may have
been challenges related to its safety, tolerability, or pharmacokinetic properties in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Data on JTT-553: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247504#preclinical-data-on-jtt-553]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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